6-Nitro-4-oxohexanoic acid 6-Nitro-4-oxohexanoic acid
Brand Name: Vulcanchem
CAS No.: 98196-97-5
VCID: VC6889493
InChI: InChI=1S/C6H9NO5/c8-5(1-2-6(9)10)3-4-7(11)12/h1-4H2,(H,9,10)
SMILES: C(CC(=O)O)C(=O)CC[N+](=O)[O-]
Molecular Formula: C6H9NO5
Molecular Weight: 175.14

6-Nitro-4-oxohexanoic acid

CAS No.: 98196-97-5

Cat. No.: VC6889493

Molecular Formula: C6H9NO5

Molecular Weight: 175.14

* For research use only. Not for human or veterinary use.

6-Nitro-4-oxohexanoic acid - 98196-97-5

Specification

CAS No. 98196-97-5
Molecular Formula C6H9NO5
Molecular Weight 175.14
IUPAC Name 6-nitro-4-oxohexanoic acid
Standard InChI InChI=1S/C6H9NO5/c8-5(1-2-6(9)10)3-4-7(11)12/h1-4H2,(H,9,10)
Standard InChI Key XIILZEKSMDUWKM-UHFFFAOYSA-N
SMILES C(CC(=O)O)C(=O)CC[N+](=O)[O-]

Introduction

Synthetic Routes and Methodological Innovations

Enzymatic Oxidation Approaches

Enzymatic methods offer a green alternative for producing 4-oxohexanoic acid intermediates. demonstrated that ω-amino group-oxidizing enzymes (ω-AOX) from Phialemonium sp. AIU 274 can convert 6-aminohexanoic acid to 6-oxohexanoic acid with 100% yield. To introduce a nitro group, a two-step process could be envisioned: enzymatic oxidation followed by nitration. For example, nitration of the 6-oxohexanoic acid intermediate using mixed acid (HNO₃/H₂SO₄) under controlled conditions, as described in a patent for 6-(nitrooxy)hexanoic acid synthesis , might yield the target compound.

Industrial-Scale Nitration Techniques

The patent WO2024008844A1 outlines a nitration protocol for synthesizing 6-(nitrooxy)hexanoic acid derivatives. Key steps include:

  • Ring-opening of ε-caprolactone to produce 6-hydroxyhexanoic acid.

  • Nitration using HNO₃ and H₂SO₄ in dichloromethane.

  • Purification via flash chromatography to remove impurities like 15-(6-chlorohexanoyl) esters.

Adapting this method for 6-nitro-4-oxohexanoic acid would require introducing the ketone group at position 4 prior to nitration. For instance, MenD-catalyzed C–C coupling, as reported for 6-cyano-4-oxohexanoic acid , could generate the 4-oxo backbone, followed by nitration at position 6.

Physicochemical Properties and Stability

While experimental data for 6-nitro-4-oxohexanoic acid remains unavailable, Table 1 extrapolates properties from analogous compounds:

Table 1: Comparative Physicochemical Properties

Property6-Oxohexanoic Acid 6-Nitro-4-oxohexanoic Acid (Predicted)
Molecular FormulaC₆H₁₀O₃C₆H₇NO₆
Molecular Weight (g/mol)130.14189.12
Density (g/cm³)1.0881.25–1.35
Boiling Point (°C)263.7290–310 (decomposes)
pKa~3.5 (carboxylic acid)~2.8 (carboxylic acid)

The nitro group’s electron-withdrawing nature likely lowers the pKa of the carboxylic acid compared to 6-oxohexanoic acid, enhancing its acidity. Stability studies on similar nitro compounds suggest susceptibility to thermal decomposition above 150°C, necessitating low-temperature storage and handling.

Challenges and Future Directions

Process Economics

Monte Carlo analysis applied to MenD-catalyzed synthesis highlighted the impact of enzyme cost and yield on profitability. For 6-nitro-4-oxohexanoic acid, nitration reagent costs (HNO₃, H₂SO₄) and safety measures for handling corrosive mixtures will dominate production expenses.

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